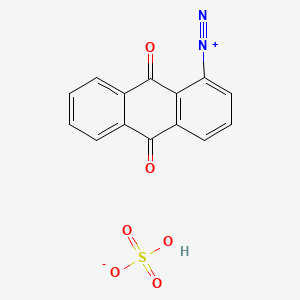
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate typically involves the diazotization of 9,10-dihydro-9,10-dioxoanthracene. This process generally requires the use of nitrous acid (HNO2) in an acidic medium, such as sulfuric acid (H2SO4), to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of biochemical pathways involving diazonium compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate involves the formation of reactive intermediates, such as free radicals or carbocations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic and nucleophilic reactions, targeting specific molecular pathways .
相似化合物的比较
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in similar synthetic applications.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene: Another compound with similar reactivity, used in flame retardants.
Uniqueness
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate is unique due to its specific diazonium functionality, which allows for a wide range of chemical reactions and applications. Its ability to form stable diazonium salts makes it particularly valuable in organic synthesis .
属性
CAS 编号 |
82-37-1 |
|---|---|
分子式 |
C14H8N2O6S |
分子量 |
332.29 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H7N2O2.H2O4S/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
HUHDKWDLNBACFJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.OS(=O)(=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













